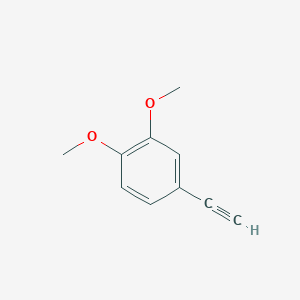

4-ethynyl-1,2-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSHHXXCHBLOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394338 | |

| Record name | 3,4-dimethoxyphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4302-52-7 | |

| Record name | 3,4-dimethoxyphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-1,2-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-ethynyl-1,2-dimethoxybenzene from Vanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting vanillin, a readily available bio-based starting material, into the versatile building block 4-ethynyl-1,2-dimethoxybenzene. This two-step synthesis involves the methylation of vanillin to veratraldehyde, followed by the introduction of an ethynyl group. This guide details the experimental protocols for these transformations, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction workflow and mechanisms.

Synthetic Strategy Overview

The synthesis of this compound from vanillin is a straightforward and efficient process that can be accomplished in two principal steps. The overall transformation is outlined below:

An In-depth Technical Guide to 4-ethynyl-1,2-dimethoxybenzene (CAS: 4302-52-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethynyl-1,2-dimethoxybenzene (CAS: 4302-52-7), a versatile building block in organic synthesis with significant potential in drug discovery and materials science. This document details the compound's physicochemical properties, provides established experimental protocols for its synthesis and key reactions, and explores its applications in the development of novel bioactive molecules. Particular emphasis is placed on its utility in Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, foundational methods in modern medicinal chemistry.

Introduction

This compound, also known as 3,4-dimethoxyphenylacetylene, is an aromatic terminal alkyne. Its structure, featuring a reactive ethynyl group and an electron-rich dimethoxybenzene ring, makes it a valuable synthon for the construction of complex molecular architectures. The terminal alkyne functionality serves as a handle for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and "click chemistry" reactions. The dimethoxybenzene moiety is a common feature in many biologically active natural products and synthetic compounds, often contributing to receptor binding and metabolic stability. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and its practical application in the laboratory.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 4302-52-7 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 76 °C | [2] |

| Boiling Point | 130 °C at 760 mmHg | [2] |

| Purity | >95% | [1] |

| SMILES | COC1=CC=C(C=C1OC)C#C | [1] |

| InChI Key | UWSHHXXCHBLOFO-UHFFFAOYSA-N | [2] |

| Storage | 2-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials. A common route involves the Sonogashira coupling of a protected alkyne with an appropriately substituted aryl halide, followed by deprotection.

Experimental Protocol: Synthesis from 4-iodo-1,2-dimethoxybenzene

This two-step procedure involves the Sonogashira coupling of 4-iodo-1,2-dimethoxybenzene with ethynyltrimethylsilane, followed by the removal of the trimethylsilyl (TMS) protecting group.

Step 1: Synthesis of (3,4-dimethoxyphenylethynyl)trimethylsilane

-

Reagents:

-

4-iodo-1,2-dimethoxybenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1,2-dimethoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.

-

Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the triethylammonium iodide salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (3,4-dimethoxyphenylethynyl)trimethylsilane.

-

Step 2: Deprotection to this compound

-

Reagents:

-

(3,4-dimethoxyphenylethynyl)trimethylsilane

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF)

-

-

Procedure (using K₂CO₃):

-

Dissolve the silylated alkyne from Step 1 in methanol.

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude this compound can be further purified by recrystallization or column chromatography.

-

Key Reactions and Experimental Protocols

This compound is a valuable substrate for creating molecular diversity through various coupling reactions. The following sections detail the experimental protocols for its application in Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.

Experimental Protocol: Coupling with an Aryl Bromide

-

Reagents:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add the anhydrous solvent and the amine base (2.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until TLC analysis indicates the consumption of the starting materials.

-

After cooling to room temperature, dilute the mixture with an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired diarylacetylene.[3][4][5]

-

References

- 1. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Sonogashira coupling of aryl halides catalyzed by palladium on charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 4-ethynyl-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-ethynyl-1,2-dimethoxybenzene (also known as 3,4-dimethoxyphenylacetylene). The information is curated for professionals in research and development who require precise data for experimental design, chemical synthesis, and drug discovery applications.

Core Physical and Chemical Properties

The quantitative physical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3] |

| Molecular Weight | 162.19 g/mol | [1][4] |

| CAS Number | 4302-52-7 | [1][2][3][4] |

| Appearance | White to light yellow solid/crystal powder. | [4][5] |

| Melting Point | 71-76 °C | [4][5] |

| Boiling Point | 130 °C @ 760 mmHg │ 234.9 °C @ 760 mmHg | [1][4] |

| Density | 1.06 g/cm³ | [1] |

| Refractive Index | 1.522 | [1] |

| Flash Point | 88.1 °C | [1] |

| Vapor Pressure | 0.079 mmHg @ 25 °C | [1] |

| Solubility | Inferred from the related compound 1,2-dimethoxybenzene (veratrole), it is expected to be slightly soluble in water and soluble in organic solvents like alcohol and diethyl ether. | [6][7][8][9] |

| Purity | Commercially available in purities of 95% to >98%. | [2][4][5][10] |

Note on Boiling Point Discrepancy: Different sources report significantly different boiling points at standard pressure. Researchers should verify this property under their specific experimental conditions.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of novel compounds are critical for reproducible science. While specific documented procedures for this compound are not detailed in the literature, the following standard methodologies are applicable.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent) is used. The capillary tube is placed in the heating block.

-

Procedure:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (71-76 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The result is reported as a temperature range.

-

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus: A standard microscale or small-scale distillation apparatus is assembled, including a distillation flask, condenser, and collection vessel. A calibrated thermometer is placed so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Procedure:

-

The distillation flask is charged with the this compound sample and a few boiling chips.

-

The liquid is heated gently. As the liquid boils, the vapor rises and condenses in the condenser.

-

The temperature is monitored closely. The boiling point is the stable temperature recorded on the thermometer when the vapor is continuously bathing the thermometer bulb and condensate is actively dripping into the collection vessel.

-

The atmospheric pressure is recorded at the time of the measurement, as boiling point is pressure-dependent.

-

Solubility Assessment

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate, hexane).

-

Procedure (Qualitative):

-

To a small test tube, add approximately 10-20 mg of this compound.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking after each addition.

-

Observe for dissolution. Record the approximate volume of solvent required to fully dissolve the sample.

-

Categorize solubility as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required (e.g., soluble if <30 parts of solvent are needed for 1 part of solute).

-

-

Procedure (Quantitative):

-

Prepare a saturated solution of the compound in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

-

Filter the solution to remove undissolved solid.

-

A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid is measured.

-

Solubility is calculated in terms of g/L or mol/L.

-

Synthetic Workflow Visualization

The synthesis of terminal alkynes from aldehydes is a fundamental transformation in organic chemistry. This compound can be synthesized from its corresponding aldehyde, 3,4-dimethoxybenzaldehyde (veratraldehyde), via the Corey-Fuchs reaction .[11] This two-step process first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[5][6][12]

Caption: Corey-Fuchs synthesis of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 4. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. Corey-Fuchs Reaction [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 9. 1,2-DIMETHOXY-4-ETHYLBENZENE synthesis - chemicalbook [chemicalbook.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

- 12. grokipedia.com [grokipedia.com]

Technical Guide: Physicochemical Properties of 4-ethynyl-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 4-ethynyl-1,2-dimethoxybenzene, a compound of interest in synthetic chemistry and drug discovery. The document outlines its key physicochemical properties, details the experimental methodologies for their determination, and presents a logical workflow for these characterization processes.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and handling of chemical compounds. Below is a summary of the reported values for this compound.

| Property | Value | Pressure (for Boiling Point) |

| Melting Point | 76 °C | N/A |

| 73 °C | N/A | |

| 71.0 - 75.0 °C | N/A | |

| Boiling Point | 130 °C | 760 mmHg |

| 234.9 °C | 760 mmHg |

Note: The discrepancy in reported boiling points may be attributable to different experimental conditions or sample purity.

Experimental Protocols

The following are detailed experimental methodologies for the determination of the melting and boiling points of organic compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[1]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[1]

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3] The distillation method is a standard procedure for determining the boiling point of a liquid.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or water bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is filled with a small volume of this compound and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned in the neck of the distillation flask so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.

-

Boiling Point Reading: The temperature is recorded when it becomes constant. This stable temperature, observed while the liquid is actively boiling and condensing, is the boiling point of the substance at the prevailing atmospheric pressure.[2]

-

Pressure Correction: Since the boiling point is dependent on atmospheric pressure, it is crucial to record the barometric pressure during the experiment. If the pressure is not at standard sea level (760 mmHg), a correction may be applied to normalize the boiling point.

Workflow for Physicochemical Characterization

The following diagram illustrates a standardized workflow for the determination and reporting of the physicochemical properties of a compound like this compound.

Caption: Physicochemical characterization workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-ethynyl-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-ethynyl-1,2-dimethoxybenzene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Introduction

This compound, also known as 3,4-dimethoxyphenylacetylene, is a versatile organic compound that serves as a key building block in the synthesis of various pharmaceutical and materials science targets. Its rigid ethynyl group and electron-rich dimethoxy-substituted benzene ring make it an attractive synthon for creating complex molecular architectures. Accurate and detailed NMR spectral data are crucial for the unambiguous identification and characterization of this compound and its derivatives.

Chemical Structure

The chemical structure of this compound is presented below, with atom numbering for clear assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound. The data was acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.10 | dd | 1H | 8.3, 1.9 | H-6 |

| 7.04 | d | 1H | 1.9 | H-3 |

| 6.82 | d | 1H | 8.3 | H-5 |

| 3.89 | s | 3H | - | OCH₃ |

| 3.88 | s | 3H | - | OCH₃ |

| 2.99 | s | 1H | - | C≡CH |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.2 | C-1 or C-2 |

| 148.7 | C-1 or C-2 |

| 124.9 | C-6 |

| 115.1 | C-4 |

| 114.5 | C-3 |

| 111.2 | C-5 |

| 83.2 | C ≡CH |

| 77.2 | C≡C H |

| 55.9 | OCH₃ |

| 55.8 | OCH₃ |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound is outlined below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool into a clean, dry NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Spectrometer Setup:

-

The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

-

The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks for the solvent and TMS signals.

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm.

-

For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm.

3. Data Acquisition:

-

¹H NMR:

-

A standard single-pulse experiment is used.

-

The pulse angle is typically set to 30 or 90 degrees.

-

The relaxation delay is set to 1-2 seconds.

-

A sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse program is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

The pulse angle is typically set to 30 or 45 degrees.

-

The relaxation delay is set to 2-5 seconds to ensure quantitative data for quaternary carbons.

-

A larger number of scans (typically 128 to 1024 or more) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

4. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

For ¹H NMR spectra, the peaks are integrated to determine the relative number of protons.

-

Peak picking is performed to identify the precise chemical shift of each signal.

Visualization of Experimental Workflow

The general workflow for an NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.

Caption: General workflow for an NMR spectroscopy experiment.

Conclusion

This technical guide provides the essential ¹H and ¹³C NMR spectral data for this compound, along with a standardized experimental protocol for data acquisition. This information is critical for the accurate identification and characterization of this important chemical building block in research and development settings. The provided data and methodologies will aid scientists in confirming the structure and purity of their synthesized materials, thereby facilitating the advancement of their scientific endeavors.

solubility of 4-ethynyl-1,2-dimethoxybenzene in organic solvents

An In-depth Technical Guide on the Solubility of 4-Ethynyl-1,2-dimethoxybenzene in Organic Solvents

Introduction

This compound, also known as 3,4-dimethoxyphenylacetylene, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and complex molecular scaffolds. Its chemical structure, featuring a rigid ethynyl group and two electron-donating methoxy groups on a benzene ring, imparts a unique combination of polarity and aromatic character. Understanding its solubility in different organic solvents is paramount for its synthesis, purification, reaction setup, and formulation.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It includes qualitative solubility data derived from chemical principles and supplier information, outlines a detailed experimental protocol for quantitative solubility determination, and presents logical workflows to aid researchers in practical applications.

Physicochemical Properties and Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound features a nonpolar aromatic ring and an ethynyl group, along with polar ether (methoxy) functionalities. This amphiphilic nature suggests it will have varied solubility across a range of organic solvents.

-

Aromatic and Chlorinated Solvents: High solubility is anticipated in aromatic solvents like toluene and chlorinated solvents such as dichloromethane due to favorable π-π stacking interactions and dispersion forces.

-

Polar Aprotic Solvents: Good solubility is expected in polar aprotic solvents like ethyl acetate and acetone, which can interact with the polar methoxy groups.

-

Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) are also expected to be effective due to their structural similarities to the methoxy groups.

-

Alcohols: Solubility in alcohols such as methanol and ethanol is likely to be moderate, as the nonpolar aromatic core may limit interaction with the highly polar hydroxyl groups of the solvents.

-

Nonpolar Solvents: In highly nonpolar aliphatic solvents like hexane, the compound is expected to exhibit poor solubility.

Solubility Data

While specific quantitative solubility data at various temperatures is not widely published in peer-reviewed literature, qualitative information is available from chemical suppliers and analogous compounds. The following table summarizes the expected solubility profile based on these sources and established chemical principles.

| Solvent | Chemical Class | Expected Solubility | Rationale |

| Dichloromethane (DCM) | Halogenated | Soluble | Favorable dipole-dipole interactions and dispersion forces. |

| Chloroform | Halogenated | Soluble | Similar to DCM, effective at solvating the aromatic ring. |

| Toluene | Aromatic | Soluble | Strong π-π stacking interactions between aromatic rings. |

| Diethyl Ether | Ether | Soluble | "Like dissolves like" principle; ether groups interact well. |

| Ethyl Acetate | Ester | Soluble | Polar aprotic nature effectively solvates the molecule. |

| Acetone | Ketone | Soluble | Polar aprotic nature interacts with the methoxy groups. |

| Methanol | Alcohol | Sparingly Soluble | Polarity mismatch between the largely nonpolar solute and polar solvent. |

| Hexane | Aliphatic Hydrocarbon | Insoluble | Significant polarity mismatch. |

| Water | Aqueous | Insoluble | The hydrophobic aromatic ring prevents dissolution in water. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature precipitation.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Concentration Analysis (HPLC/UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Analyze the diluted sample under the same conditions and determine its concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Perform the experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

-

Visualized Workflows and Relationships

To better illustrate the key processes and concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.

Caption: Factors influencing the solubility of this compound.

Technical Guide: 4-Ethynyl-1,2-dimethoxybenzene for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ethynyl-1,2-dimethoxybenzene, a key building block in synthetic chemistry, particularly for the development of novel therapeutic agents and functional materials. This document details its commercial availability, purity specifications, and recommended experimental protocols for its synthesis and quality control.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, making it suitable for most research and development applications. Below is a summary of offerings from prominent suppliers.

| Supplier | CAS Number | Purity | Physical Form | Storage |

| --INVALID-LINK-- | 4302-52-7 | 98% | Solid | Room temperature |

| --INVALID-LINK-- | 4302-52-7 | >98.0% (GC) | White to light yellow powder/crystal | Not specified |

| --INVALID-LINK-- | 4302-52-7 | 95% | Not specified | 2-8 °C |

| --INVALID-LINK-- | 4302-52-7 | 95.0% - 97.0%[1] | Not specified | Not specified |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Melting Point | 76 °C |

| Boiling Point | 130 °C at 760 mmHg |

| IUPAC Name | This compound |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purity analysis of this compound. These protocols are based on established synthetic routes for similar compounds and standard analytical techniques.

Synthesis of this compound

A common and effective method for the synthesis of aryl acetylenes is the Sonogashira coupling reaction. An alternative, presented here, is the reaction of a suitable acetal with an acetylide, which is a reliable method for constructing the ethynyl group.

Reaction Scheme:

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Seyferth-Gilbert reagent)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3,4-dimethoxybenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask, add dimethyl (1-diazo-2-oxopropyl)phosphonate (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add potassium carbonate (2.0 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of non-volatile organic compounds like this compound.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm |

Procedure:

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to prepare a 1 mg/mL solution. Prepare a reference standard solution at the same concentration.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection and Analysis: Inject the sample and reference standard solutions into the HPLC system.

-

Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity Determination by Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography is an excellent alternative for purity assessment.

Instrumentation and Reagents:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

-

Capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent)

-

Helium or Nitrogen (carrier gas)

-

Dichloromethane or other suitable volatile solvent

-

This compound reference standard

Chromatographic Conditions:

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Port Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Injection Volume | 1 µL (split injection, e.g., 50:1 split ratio) |

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane. Prepare a reference standard solution at a similar concentration.

-

Injection and Analysis: Inject the prepared solutions into the GC.

-

Data Analysis: Calculate the purity based on the area percent of the main peak relative to the total peak area in the chromatogram.

Safety Information

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended to provide a starting point for researchers. Specific applications may require optimization of the described protocols. Always consult relevant literature and safety documentation before commencing any experimental work.

References

Spectroscopic and Synthetic Profile of 4-Ethynyl-1,2-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a reliable synthetic protocol for 4-ethynyl-1,2-dimethoxybenzene. The information presented herein is intended to support research and development activities where this compound is a key building block or intermediate.

Core Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.10 | d, J ≈ 1.5 Hz | 1H | Ar-H (H-3) |

| ~7.05 | dd, J ≈ 8.5, 1.5 Hz | 1H | Ar-H (H-5) |

| ~6.85 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-6) |

| ~3.90 | s | 3H | OCH₃ |

| ~3.88 | s | 3H | OCH₃ |

| ~3.05 | s | 1H | C≡C-H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~149.5 | Ar-C (C-1 or C-2) |

| ~149.0 | Ar-C (C-1 or C-2) |

| ~124.5 | Ar-C (C-5) |

| ~115.0 | Ar-C (C-4) |

| ~111.5 | Ar-C (C-6) |

| ~111.0 | Ar-C (C-3) |

| ~83.0 | C ≡C-H |

| ~77.5 | C≡C -H |

| ~56.0 | OCH₃ |

| ~55.8 | OCH₃ |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~2950-2850 | Medium | C-H (sp³) stretch (methoxy) |

| ~2110 | Medium, sharp | C≡C stretch |

| ~1600, ~1510, ~1460 | Medium to Strong | C=C aromatic ring stretches |

| ~1250, ~1020 | Strong | C-O stretch (aryl ether) |

| ~880-800 | Strong | C-H out-of-plane bend (aromatic) |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Predicted Fragment Ion |

|---|---|

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 119 | [M - CH₃ - CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

A reliable method for the synthesis of this compound is the Corey-Fuchs reaction, starting from 3,4-dimethoxybenzaldehyde.[1]

Synthesis of this compound via Corey-Fuchs Reaction[1]

Step 1: Formation of 1,1-Dibromo-2-(3,4-dimethoxyphenyl)ethene

-

To a solution of triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 equivalent).

-

Stir the resulting mixture at 0 °C for approximately 15-30 minutes.

-

Add a solution of 3,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the dibromoalkene intermediate.

Step 2: Formation of this compound

-

Dissolve the 1,1-dibromo-2-(3,4-dimethoxyphenyl)ethene intermediate in anhydrous tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (2.1 equivalents) to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dimethoxyphenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dimethoxyphenylacetylene, a valuable building block in the development of novel pharmaceuticals and functional materials. This document outlines detailed experimental protocols for its synthesis via two primary methods: the Sonogashira coupling and the Corey-Fuchs reaction. Furthermore, it presents a thorough characterization profile, including predicted spectroscopic data based on established principles and data from analogous compounds.

Synthetic Pathways

Two principal and effective methods for the synthesis of 3,4-dimethoxyphenylacetylene are the Sonogashira coupling of a 3,4-dimethoxyphenyl halide with a protected or terminal acetylene, and the Corey-Fuchs reaction starting from 3,4-dimethoxybenzaldehyde (veratraldehyde).

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2][3] For the synthesis of 3,4-dimethoxyphenylacetylene, this typically involves the reaction of 1-iodo-3,4-dimethoxybenzene or 1-bromo-3,4-dimethoxybenzene with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. The reactivity of the aryl halide is in the order of I > Br > Cl.[2][4]

Reaction Scheme:

Caption: Synthetic pathway for 3,4-dimethoxyphenylacetylene via Sonogashira coupling.

Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a two-step method for the conversion of an aldehyde to a terminal alkyne.[5][6][7][8] This reaction begins with the transformation of 3,4-dimethoxybenzaldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the desired terminal alkyne.[5][6]

Reaction Scheme:

Caption: Synthetic pathway for 3,4-dimethoxyphenylacetylene via the Corey-Fuchs reaction.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 3,4-dimethoxyphenylacetylene.

Sonogashira Coupling and Deprotection

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-(trimethylsilyl)acetylene

| Reagent/Solvent | Molar Eq. |

| 1-Iodo-3,4-dimethoxybenzene | 1.0 |

| Trimethylsilylacetylene | 1.2 |

| Pd(PPh₃)₂Cl₂ | 0.02 |

| CuI | 0.04 |

| Triethylamine (NEt₃) | 3.0 |

| Tetrahydrofuran (THF) | - |

Procedure: To a solution of 1-iodo-3,4-dimethoxybenzene in degassed THF, add triethylamine, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere (e.g., nitrogen or argon). To this mixture, add trimethylsilylacetylene dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, filter the reaction mixture through a pad of celite and wash with THF. The filtrate is then concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

| Reagent/Solvent | Molar Eq. |

| 1-(3,4-Dimethoxyphenyl)-2-(trimethylsilyl)acetylene | 1.0 |

| Potassium Carbonate (K₂CO₃) | 0.2 |

| Methanol (MeOH) | - |

Procedure: Dissolve the silyl-protected alkyne in methanol. Add potassium carbonate to the solution and stir at room temperature for 2-4 hours.[9] Monitor the reaction by TLC. Once the reaction is complete, remove the methanol under reduced pressure. Dilute the residue with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is evaporated to yield 3,4-dimethoxyphenylacetylene.[9]

Corey-Fuchs Reaction

Step 1: Synthesis of 1,1-Dibromo-2-(3,4-dimethoxyphenyl)ethene

| Reagent/Solvent | Molar Eq. |

| 3,4-Dimethoxybenzaldehyde | 1.0 |

| Carbon Tetrabromide (CBr₄) | 2.0 |

| Triphenylphosphine (PPh₃) | 4.0 |

| Dichloromethane (DCM) | - |

Procedure: To a solution of triphenylphosphine in dichloromethane at 0 °C, add carbon tetrabromide portion-wise. Stir the resulting mixture for 10-15 minutes. Then, add a solution of 3,4-dimethoxybenzaldehyde in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir overnight. The reaction mixture is then quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5]

Step 2: Synthesis of 3,4-Dimethoxyphenylacetylene

| Reagent/Solvent | Molar Eq. |

| 1,1-Dibromo-2-(3,4-dimethoxyphenyl)ethene | 1.0 |

| n-Butyllithium (n-BuLi) | 2.1 |

| Tetrahydrofuran (THF) | - |

Procedure: Dissolve the dibromoalkene in dry THF and cool the solution to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir the reaction mixture at this temperature for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 3,4-dimethoxyphenylacetylene.[5]

Characterization Data

The following tables summarize the expected characterization data for 3,4-dimethoxyphenylacetylene.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | Ar-H |

| ~7.05 | dd | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| ~3.90 | s | 3H | OCH₃ |

| ~3.88 | s | 3H | OCH₃ |

| ~3.05 | s | 1H | C≡C-H |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~149.5 | Ar-C (C-O) |

| ~148.8 | Ar-C (C-O) |

| ~124.5 | Ar-C |

| ~115.0 | Ar-C |

| ~111.0 | Ar-C |

| ~110.5 | Ar-C |

| ~83.0 | C ≡C-H |

| ~77.0 | C≡C -H |

| ~56.0 | OCH₃ |

| ~55.8 | OCH₃ |

Note: Predicted chemical shifts are based on analogous structures and established NMR principles. Actual values may vary slightly.[10][11][12]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~2950-2850 | Medium | C-H stretch (methoxy and aromatic) |

| ~2110 | Weak to medium, sharp | C≡C stretch (terminal alkyne) |

| ~1600, 1510 | Medium to strong | C=C stretch (aromatic ring) |

| ~1250, 1020 | Strong | C-O stretch (aryl ether) |

Note: Predicted absorption bands are based on characteristic frequencies for the respective functional groups.[13]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 119 | [M - CH₃ - CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.[14]

Experimental Workflow

The general workflow for the synthesis and characterization of 3,4-dimethoxyphenylacetylene is outlined below.

Caption: General experimental workflow for the synthesis and characterization of 3,4-dimethoxyphenylacetylene.

References

- 1. rsc.org [rsc.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Corey-Fuchs Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 4-Ethynyl-1,2-dimethoxybenzene: Synthesis, Reactivity, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ethynyl-1,2-dimethoxybenzene, a versatile chemical intermediate. The document details its chemical properties, common synthetic routes, and its utility in advanced organic synthesis, with a focus on its potential applications in the field of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with an ethynyl group and two adjacent methoxy groups. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.

Alternative Names:

-

3,4-Dimethoxyphenylacetylene

-

1-Ethynyl-3,4-dimethoxybenzene

-

4-Ethynylveratrole

Physicochemical Properties:

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4302-52-7 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 71-75 °C | [2] |

| Boiling Point | 130 °C at 760 mmHg | [1] |

| Purity | >98.0% (GC) | [2] |

| Storage | 2-8 °C | [1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established organic chemistry methodologies. A common approach involves the Sonogashira coupling of a di-iodinated or bromo-iodinated dimethoxybenzene precursor with a protected acetylene, followed by deprotection.

Key Reactions in Synthetic Chemistry

The terminal alkyne functionality of this compound makes it an excellent substrate for several important carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the construction of diverse molecular scaffolds for drug discovery.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the synthesis of substituted alkynes and has been widely applied in the preparation of natural products and pharmaceuticals.[3]

1,3-Dipolar Cycloaddition: The reaction of the ethynyl group with 1,3-dipoles, such as azides, nitrones, and nitrile oxides, provides a straightforward route to a variety of five-membered heterocyclic rings.[4] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is particularly efficient for the synthesis of 1,2,3-triazoles.[5]

Experimental Protocols

The following are representative experimental protocols for the utilization of this compound in key synthetic transformations.

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Halide

This protocol outlines a typical palladium- and copper-cocatalyzed Sonogashira coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.1 eq).

-

Add the anhydrous solvent and the base (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,2,3-triazole derivative from this compound.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., t-butanol/water, DMF)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system.

-

Add an aqueous solution of CuSO₄·5H₂O (0.01-0.1 eq).

-

Add an aqueous solution of sodium ascorbate (0.1-0.5 eq) to the reaction mixture.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting 1,2,3-triazole derivative can be purified by column chromatography or recrystallization.

Applications in Drug Development and Medicinal Chemistry

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those containing heterocyclic scaffolds generated through cycloaddition reactions, hold significant potential in drug discovery. The dimethoxybenzene moiety is a common feature in many biologically active natural products and synthetic compounds.

Potential as a Scaffold for Bioactive Molecules

The structural motif of this compound can be found within more complex molecules that exhibit a range of pharmacological activities. For instance, the 1,2,3-triazole ring, readily accessible from this starting material, is a well-known pharmacophore present in numerous approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Derivatives of this compound are being explored as potential inhibitors of various enzymes and modulators of cellular signaling pathways. For example, compounds containing the dimethoxyphenyl group have been investigated for their ability to inhibit enzymes such as carbonic anhydrases and kinases, which are implicated in diseases like cancer.[6]

Hypothetical Signaling Pathway Modulation

Based on the known biological activities of structurally related compounds, derivatives of this compound could potentially modulate key cellular signaling pathways involved in cancer and inflammation. For example, many natural products containing methoxylated phenyl rings have been shown to interfere with pathways such as the NF-κB and MAPK signaling cascades, which are crucial regulators of inflammatory responses and cell proliferation.[7][8][9][10] The introduction of a triazole ring via click chemistry could further enhance the interaction of these molecules with biological targets within these pathways.

Visualizations

Synthetic Utility Workflow

The following diagram illustrates the central role of this compound as a versatile building block in the synthesis of diverse molecular architectures.

Hypothetical Signaling Pathway Inhibition

The diagram below depicts a simplified, hypothetical signaling pathway that could be modulated by derivatives of this compound, leading to anti-inflammatory and anti-cancer effects. This is based on the known activities of structurally related compounds.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. ijnc.ir [ijnc.ir]

- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 5. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]

- 6. medscape.com [medscape.com]

- 7. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Using 4-Ethynyl-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, tolerates a wide range of functional groups, and has been extensively utilized in the synthesis of natural products, pharmaceuticals, and organic materials.[1][2][4] 4-Ethynyl-1,2-dimethoxybenzene is a key building block in the synthesis of various biologically active compounds, particularly as a precursor to substituted stilbenes and other complex aromatic systems. Its derivatives have shown potential in the development of anticancer agents, such as analogues of Combretastatin A-4, a potent tubulin polymerization inhibitor.[4][5]

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with aryl halides, along with data presentation and visualizations to aid researchers in the successful application of this methodology.

Data Presentation

Table 1: Typical Reaction Parameters for Sonogashira Coupling

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Other palladium sources like Pd(OAc)₂ can also be used, often with additional phosphine ligands. |

| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the activation of the alkyne. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Typically used in excess, also serving as the solvent in some cases. |

| Solvent | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) | Anhydrous and deoxygenated solvents are crucial for optimal results. |

| Temperature | Room temperature to 80 °C | The required temperature depends on the reactivity of the aryl halide. |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |

Table 2: Substrate Scope and Representative Yields

| Aryl Halide | Product | Typical Yield (%) |

| Iodobenzene | 1,2-Dimethoxy-4-(phenylethynyl)benzene | 85-95% |

| 4-Iodoanisole | 1,2-Dimethoxy-4-((4-methoxyphenyl)ethynyl)benzene | 80-90% |

| 1-Bromo-4-nitrobenzene | 1,2-Dimethoxy-4-((4-nitrophenyl)ethynyl)benzene | 70-85% |

| 4-Bromopyridine | 4-((3,4-Dimethoxyphenyl)ethynyl)pyridine | 65-80% |

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the coupling of this compound with an aryl iodide using a palladium-copper co-catalyst system.

Materials:

-

This compound (1.2 equivalents)

-

Aryl iodide (1.0 equivalent)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

-

Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL) via syringe.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive aryl halides, the mixture may need to be heated to 50-70 °C.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol outlines a copper-free alternative, which can be advantageous in cases where the presence of copper leads to undesired side reactions, such as alkyne homocoupling.

Materials:

-

This compound (1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

1,4-Dioxane, anhydrous

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd(dtbpf)Cl₂ (0.03 mmol, 19.6 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

-

Add anhydrous 1,4-dioxane (10 mL) via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: General experimental workflow for the Sonogashira coupling reaction.

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Application in Drug Development: Synthesis of Combretastatin A-4 Analogues

The dimethoxybenzene motif is a common feature in many biologically active molecules.[6][7] The products derived from the Sonogashira coupling of this compound are valuable intermediates in the synthesis of compounds with potential therapeutic applications. A notable example is the synthesis of analogues of Combretastatin A-4, a natural product isolated from the African bushwillow Combretum caffrum. Combretastatin A-4 exhibits potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.[4][5][8]

The Sonogashira coupling provides a convergent and efficient route to construct the core diarylethyne scaffold of these analogues. Subsequent stereoselective reduction of the alkyne to a cis-alkene yields the final combretastatin-like structure. The modularity of the Sonogashira reaction allows for the facile introduction of diverse aryl and heteroaryl groups, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Caption: Logical workflow for the synthesis and development of Combretastatin A-4 analogues.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-ethynyl-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science. The resulting 1,2,3-triazole core is a key pharmacophore, known for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.

This document provides detailed application notes and experimental protocols for the CuAAC reaction utilizing 4-ethynyl-1,2-dimethoxybenzene as a key building block. The resulting 4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole derivatives have shown promise as potential anticancer agents, demonstrating the utility of this synthetic approach in medicinal chemistry.

Applications in Drug Discovery

The synthesis of novel 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids via CuAAC has been explored for the development of new anticancer therapeutics.[1][2] These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines.

Anticancer Activity

A series of 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids were synthesized and screened for their in vitro anticancer activity against four human cancer cell lines: colon cancer (HCT116), hepatocellular carcinoma (Hep G2), breast cancer (MCF-7), and lung carcinoma (A549).[1][2] The results, summarized in the table below, highlight the potential of these compounds as anticancer agents.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |

| 15 | HCT116 | 28.3±1.5 | 31.6±1.2 |

| 10 | HCT116 | >100 | 31.6±1.2 |

| 11 | HCT116 | 75.2±2.1 | 31.6±1.2 |

| 12 | HCT116 | >100 | 31.6±1.2 |

| 13 | HCT116 | 66.4±1.8 | 31.6±1.2 |

| 14 | HCT116 | 58.1±2.5 | 31.6±1.2 |

| 16 | HCT116 | 42.5±1.6 | 31.6±1.2 |

| 15 | Hep G2 | 45.1±2.3 | 42.8±1.7 |

| 15 | MCF-7 | 62.7±2.8 | 55.4±2.1 |

| 15 | A549 | 88.2±3.1 | 79.2±2.5 |

Data sourced from El Malah, T., et al. (2022).[1][2]

Notably, compound 15 exhibited a higher potency against the HCT116 cell line compared to the reference drug, doxorubicin, making it a promising candidate for further investigation.[1][2]

Experimental Protocols

The following protocols describe the synthesis of 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids via a copper(I)-catalyzed azide-alkyne cycloaddition reaction.

General Procedure for the Synthesis of 1-Substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazoles

Materials:

-

This compound

-

Substituted azide (e.g., benzyl azide, substituted benzyl azides)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add the desired substituted azide (1.0 mmol).

-

To this mixture, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add water (20 mL) to the reaction mixture.

-

Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazoles via CuAAC.

Proposed Mechanism of Action for Anticancer Activity

The synthesized triazole derivatives may exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. A common mechanism for small molecule anticancer drugs is the inhibition of protein kinases. The following diagram illustrates this general concept.

References

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Click Chemistry Using 4-Ethynyl-1,2-dimethoxybenzene